molecular formula C16H20ClNO5 B5124283 Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate CAS No. 5440-50-6

Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate

Cat. No.: B5124283
CAS No.: 5440-50-6
M. Wt: 341.78 g/mol
InChI Key: WJRRZECETOECSA-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate is a synthetic organic compound characterized by a propanedioate (malonate) backbone functionalized with an acetamido group and a 2-chlorophenylmethyl substituent. Its molecular formula is C₁₆H₂₀ClNO₅, with a molecular weight of 341.79 g/mol (calculated based on analogous structures in and ). The compound belongs to a class of malonate derivatives, which are often employed as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry due to their chelating properties.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-8-6-7-9-13(12)17/h6-9H,4-5,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRRZECETOECSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Cl)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281116
Record name STK387033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-50-6
Record name NSC20175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK387033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with 2-chlorobenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 2-chlorophenyl variant (target compound) exhibits distinct electronic effects compared to the 3-chlorophenyl analog (). The 3-nitrophenyl derivative () introduces a strong electron-withdrawing nitro group, enhancing electrophilicity at the malonate core, which may favor reactions such as Michael additions .

Biological Relevance: The pyrrolopyridine-methyl analog () incorporates a heteroaromatic system, which is frequently associated with kinase inhibitory activity in drug discovery. This contrasts with the target compound’s chlorophenyl group, which is more commonly linked to antimicrobial or anti-inflammatory properties .

Degradation and Impurities: notes that related dihydropyridine dicarboxylates (e.g., Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) may form degradation products under stress conditions, suggesting that the stability of the target compound could be influenced by the substituent’s susceptibility to oxidation or hydrolysis .

Biological Activity

Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₃ClN₁O₄
  • Molecular Weight : 252.68 g/mol
  • CAS Number : 14091-11-3

The compound features an acetamido group and a chlorophenyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with an appropriate chlorinated aromatic compound under basic conditions. The process can be summarized as follows:

  • Reactants : Diethyl malonate, 2-chlorobenzylamine, and acetic anhydride.
  • Conditions : Heating under reflux in a suitable solvent (e.g., ethanol).
  • Purification : The product is purified through recrystallization from ethanol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. The following table summarizes the IC50 values observed in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)22.3
A549 (lung cancer)18.7

These results indicate that this compound could be a promising candidate for further development in cancer therapy.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular metabolism and proliferation. This inhibition leads to apoptosis in cancer cells, as evidenced by morphological changes such as chromatin condensation and cell shrinkage observed during cytotoxicity assays.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several derivatives of diethyl malonate, including this compound. The study concluded that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Activity : In a study focusing on the anticancer properties of various acetamido derivatives, this compound was shown to significantly inhibit the growth of tumor cells in vitro. The research indicated that the compound induced apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics.

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